GSK137647A

Vue d'ensemble

Description

GSK 137647, également connu sous le nom de GSK137647A, est un agoniste puissant et sélectif du récepteur 4 des acides gras libres (FFA4 ou GPR120). Il active le FFA4 avec des valeurs de pEC50 de 6,3, 6,2 et 6,1 pour le FFA4 humain, souris et rat, respectivement. Notamment, son activité contre FFA1, FFA2 et FFA3 est moins prononcée (pEC50 < 4,5) .

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse de GSK 137647 implique des réactions chimiques et des intermédiaires spécifiques. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature.

Production industrielle:: Les informations sur les méthodes de production industrielle à grande échelle pour GSK 137647 restent limitées. Il est généralement synthétisé par des procédés spécialisés dans les laboratoires de recherche.

Analyse Des Réactions Chimiques

Réactions:: GSK 137647 peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution

Réactifs et conditions courants::Oxydation: Agents oxydants (par exemple, peroxydes, chromates)

Réduction: Agents réducteurs (par exemple, hydrures, catalyseurs métalliques)

Substitution: Nucléophiles (par exemple, amines, alcoolates)

Produits principaux:: Les produits principaux résultant de ces réactions ne sont pas explicitement rapportés dans la littérature.

4. Applications de la recherche scientifique

GSK 137647 a des applications diverses dans les disciplines scientifiques:

Chimie: En tant qu'agoniste du FFA4, il sert d'outil précieux pour étudier le métabolisme des lipides et les voies de signalisation.

Biologie: Les chercheurs explorent son impact sur les réponses cellulaires, l'inflammation et la sécrétion d'insuline.

Médecine: Les propriétés anti-inflammatoires de GSK 137647 le rendent pertinent pour les interventions thérapeutiques potentielles.

Industrie: Son utilisation dans la découverte et le développement de médicaments est un domaine d'investigation actif.

5. Mécanisme d'action

GSK 137647 module les réponses cellulaires par l'activation du FFA4. Les cibles moléculaires et les voies exactes impliquées font l'objet de recherches en cours.

Applications De Recherche Scientifique

GSK 137647 has diverse applications across scientific disciplines:

Chemistry: As an FFA4 agonist, it serves as a valuable tool for studying lipid metabolism and signaling pathways.

Biology: Researchers explore its impact on cellular responses, inflammation, and insulin secretion.

Medicine: GSK 137647’s anti-inflammatory properties make it relevant for potential therapeutic interventions.

Industry: Its use in drug discovery and development is an active area of investigation.

Mécanisme D'action

GSK 137647 modulates cellular responses through FFA4 activation. The exact molecular targets and pathways involved remain subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, GSK 137647 se distingue par son activité sélective du FFA4. Des composés similaires comprennent d'autres agonistes des récepteurs FFA, mais leurs profils distincts justifient une exploration plus approfondie.

Activité Biologique

GSK137647A, a selective agonist of the Free Fatty Acid Receptor 4 (FFA4), has garnered significant attention in recent years due to its potential therapeutic applications in metabolic disorders and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on inflammatory pathways, and relevant research findings.

FFA4, also known as GPR120, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating anti-inflammatory responses and enhancing insulin sensitivity. This compound activates FFA4, leading to various intracellular signaling cascades, including the inhibition of pro-inflammatory cytokine production and modulation of metabolic processes.

Key Signaling Pathways

- Inhibition of NF-κB Activation : this compound has been shown to inhibit NF-κB activation in macrophages, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α .

- PPARγ Modulation : The compound enhances the expression of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism. This modulation is associated with decreased inflammatory gene expression in response to lipopolysaccharide (LPS) stimulation in macrophages .

In Vitro Studies

Research has demonstrated that this compound significantly reduces LPS-induced pro-inflammatory cytokine expression in various cell types. A study conducted on large yellow croaker macrophages revealed that treatment with this compound led to a marked decrease in the mRNA levels of pro-inflammatory genes such as IL-1β, IL-6, IL-8, TNF-α, and COX-2 .

Table 1: Effects of this compound on Pro-inflammatory Cytokines

| Cytokine | Control (LPS) | LPS + this compound | p-value |

|---|---|---|---|

| IL-1β | High | Low | <0.001 |

| IL-6 | High | Low | <0.001 |

| IL-8 | High | Low | <0.001 |

| TNF-α | High | Low | <0.001 |

| COX-2 | High | Low | <0.001 |

In Vivo Studies

This compound has also been evaluated in animal models for its anti-inflammatory effects. In a study involving mice with dextran sulfate sodium (DSS)-induced colitis, administration of this compound significantly alleviated symptoms such as weight loss and colon damage .

Case Study: DSS-Induced Colitis in Mice

Researchers administered this compound at a dosage of 1 mg/kg body weight from days 3 to 6 of the experiment. The results indicated:

- Weight Loss : Reduced compared to control.

- Colon Length : Increased compared to control.

- Macroscopic Score : Improved inflammation scores.

Pharmacological Profile

This compound exhibits a favorable pharmacological profile with high selectivity for FFA4 over other receptors. In comparative studies with other FFA4 agonists like TUG891, this compound demonstrated a moderate potency (IC50 = 0.34 μM) but was effective in eliciting significant biological responses .

Table 2: Potency Comparison of FFA4 Agonists

| Compound | IC50 (μM) |

|---|---|

| TUG891 | 0.16 ± 0.01 |

| This compound | 0.34 ± 0.07 |

| GW9508 | 3.62 ± 0.50 |

Propriétés

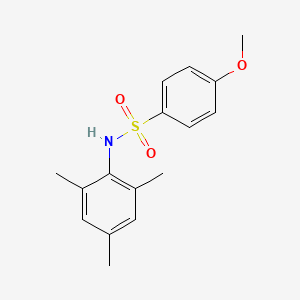

IUPAC Name |

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUAFMNPXPXOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.